CYP Enzyme Inhibition Profile: A Differentiator in Metabolic Stability
The trans-isomer of 4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 736136-24-6) demonstrates a selective CYP inhibition profile, with a notable IC50 of 13 nM against CYP26A1, while showing significantly weaker activity against other CYP isoforms (CYP2D6: 1.3 µM; CYP2C19: 4.2 µM) [1]. This represents a >100-fold selectivity for CYP26A1 over CYP2D6. While these data are for the trans-isomer, they establish a baseline for in-class CYP interaction potential. Direct comparative data for the cis-isomer are currently unavailable. However, given the known impact of stereochemistry on CYP binding [2], the cis-isomer's profile is expected to differ. For example, the structurally distinct analog cis-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid has a different predicted pKa (4.32), which can indirectly influence its metabolic stability .
| Evidence Dimension | CYP26A1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (trans-isomer) |
| Comparator Or Baseline | CYP2D6: IC50 = 1.3 µM; CYP2C19: IC50 = 4.2 µM (same trans-isomer) |
| Quantified Difference | >100-fold selectivity for CYP26A1 over CYP2D6 |
| Conditions | Human MCF7 cell microsomes for CYP26A1; human liver microsomes for CYP2D6/2C19 |
Why This Matters
For researchers designing compounds with minimized off-target CYP interactions, the selective CYP26A1 inhibition profile of the trans-isomer suggests a potential advantage; the cis-isomer's profile may differ and requires independent validation.
- [1] BindingDB. BDBM50401154 CHEMBL2205775: Affinity Data for trans-4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid. View Source
- [2] Zhang, X., et al. (2019). Stereoselective Interactions of Chiral Compounds with Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 47(5), 483-492. View Source
